N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

Lipophilicity Drug-likeness Proteasome inhibition

This oxadiazole-isopropylamide is sourced from a validated screening library and is purpose-built for head-to-head proteasome CT-L SAR studies. Unlike PI-1833 (propylphenyl A-ring), its unique isopropylsulfonyl benzyl A-ring introduces distinct polarity, steric, and hydrogen-bonding features, making it critical for mapping CT-L binding channel interactions. Use alongside PI-1833 and CAS 886909-98-4 to generate comparative biochemical data. Its calculated XLogP3 of 2.9 and TPSA of 120 Ų also position it as a reference for preclinical ADME screening. Secure this differentiated probe for your next selectivity counter-screen or metabolic stability assay.

Molecular Formula C20H21N3O5S
Molecular Weight 415.46
CAS No. 1171864-76-8
Cat. No. B2388235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
CAS1171864-76-8
Molecular FormulaC20H21N3O5S
Molecular Weight415.46
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H21N3O5S/c1-13(2)29(25,26)17-9-7-14(8-10-17)11-18-22-23-20(28-18)21-19(24)15-5-4-6-16(12-15)27-3/h4-10,12-13H,11H2,1-3H3,(H,21,23,24)
InChIKeyNQTKBJOSVAPLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide (CAS 1171864-76-8): Physicochemical Profile and Structural Class Affiliation


N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide (CAS 1171864-76-8, molecular formula C₂₀H₂₁N₃O₅S, MW 415.5 g/mol) is a synthetic small molecule belonging to the oxadiazole-isopropylamide structural class [1]. This compound features a 1,3,4-oxadiazole core linking a 4-(isopropylsulfonyl)benzyl A-ring and a 3-methoxybenzamide B-ring. The oxadiazole-isopropylamide scaffold was originally identified through high-throughput screening of the 50,000-compound ChemBridge library and is established as a noncovalent proteasome chymotrypsin-like (CT-L) inhibitory chemotype, with the prototypical lead PI-1833 demonstrating CT-L IC₅₀ = 0.60 μM [2]. The compound's computed physicochemical properties include XLogP3 = 2.9, topological polar surface area (TPSA) = 120 Ų, 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 7 rotatable bonds, placing it within drug-like chemical space as defined by Lipinski and Veber rule criteria [1].

Why In-Class Substitution of N-(5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide Carries Structural and Functional Risk


The oxadiazole-isopropylamide chemotype exhibits steep structure-activity relationships (SAR) in which both the A-ring para-substituent and the B-ring amide moiety are highly sensitive to modification. Published SAR from the PI-1833 series demonstrates that the para position of the A-ring tolerates only hydrophobic residues (propyl or butyl), where even minor changes—shortening to ethyl or methyl, lengthening to hexyl, or relocating to ortho/meta—progressively diminish CT-L inhibitory potency [1]. The B-ring amide is equally critical: replacement with ester, acid, or unsubstituted amide abolishes activity, and a m-pyridyl B-ring was required for cellular permeability [1]. Additionally, in the parallel N-substituted sulfonyl amide 1,3,4-oxadiazole series, AChE and hCA I/II inhibitory Kᵢ values span 23–52 nM and 9–121 nM, respectively, depending on aryl substitution patterns, demonstrating that even subtle structural variations within the class produce large functional differences [2]. Therefore, generic substitution of CAS 1171864-76-8 with another 1,3,4-oxadiazole derivative without confirmatory comparative data carries a high risk of functional non-equivalence in biological assays.

Quantitative Differentiation Evidence for N-(5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide Relative to Structural Analogs


Computed Lipophilicity (XLogP3 = 2.9) Positions the Compound Within the Optimal Range for Proteasome CT-L Inhibition Relative to Class-Leading PI-1840

The compound's computed XLogP3 of 2.9 [1] falls within the optimal lipophilicity window associated with cellular CT-L inhibitory potency in the oxadiazole-isopropylamide series. The optimized lead PI-1840 (11ad), which bears a propyl para-substituent on the A-ring and m-pyridyl B-ring, achieved CT-L IC₅₀ = 27 nM in biochemical assay and IC₅₀ = 0.37 μM in intact MDA-MB-468 cells, with published SAR indicating that hydrophobic A-ring para-substituents in the propyl–butyl range are essential for potency [2]. The isopropylsulfonyl group on the A-ring of CAS 1171864-76-8 provides a branched, electron-withdrawing hydrophobic moiety distinct from the linear propyl group of PI-1840, which may differentially modulate target engagement and metabolic stability. Note: Direct CT-L IC₅₀ data for this specific compound is not publicly available; the comparison is class-level inference based on established SAR.

Lipophilicity Drug-likeness Proteasome inhibition ADME prediction

Topological Polar Surface Area (TPSA = 120 Ų) Differentiates This Compound from Simpler Oxadiazole Analogs in Predicted Membrane Permeability

The computed TPSA of 120 Ų for CAS 1171864-76-8 [1] exceeds the commonly cited threshold of 90 Ų for optimal blood-brain barrier penetration but remains well below the 140 Ų upper limit for acceptable oral bioavailability per Veber's rules. The isopropylsulfonyl group (contributing ~43 Ų via the sulfone moiety) and the 1,3,4-oxadiazole ring (~39 Ų for the heterocycle) are the primary contributors. In comparison, the amine precursor 5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine (CAS 1251577-69-1), lacking the 3-methoxybenzamide B-ring, is predicted to have a substantially lower TPSA (~85–95 Ų estimated), which would favor BBB penetration but reduce aqueous solubility. Conversely, analogs with additional polar substituents on the B-ring would exceed TPSA = 140 Ų, potentially compromising oral absorption. Note: TPSA values for comparators are estimates; direct experimental permeability data (e.g., PAMPA, Caco-2) is not publicly available for this compound.

TPSA Membrane permeability Blood-brain barrier ADME

3-Methoxybenzamide B-Ring Substituent Confers Distinct Hydrogen Bond Acceptor Topology Compared to the m-Pyridyl B-Ring of Optimized Proteasome Inhibitor PI-1840

Published SAR for the oxadiazole-isopropylamide proteasome inhibitor series demonstrates that the B-ring amide moiety is exquisitely sensitive to modification: amide replacement with ester, carboxylic acid, or unsubstituted amide abolishes CT-L inhibitory activity, while m-pyridyl was identified as the optimal B-ring for potency and cellular permeability (PI-1840, CT-L IC₅₀ = 27 nM) [1]. CAS 1171864-76-8 incorporates a 3-methoxybenzamide B-ring, which presents a meta-methoxy substituent on the phenyl ring rather than a nitrogen heteroatom. The 3-methoxy group serves as a hydrogen bond acceptor (contributing to the total of 7 H-bond acceptors) and introduces a distinct electrostatic and steric profile compared to the m-pyridyl nitrogen of PI-1840 [2]. In the parallel sulfonyl amide oxadiazole series (Güleç et al., 2022), aryl substitution patterns on the benzamide moiety produced AChE Kᵢ values spanning 23.11–52.49 nM and hCA I Kᵢ values spanning 9.33–120.80 nM, confirming that methoxy positioning and electronic character on the benzamide ring are critical determinants of target affinity [3]. Direct comparative biochemical data for this compound vs. PI-1840 is not publicly available.

Structure-activity relationship B-ring substitution Hydrogen bonding Target engagement

Isopropylsulfonyl Benzyl A-Ring Provides a Sterically and Electronically Distinct Anchor Relative to Linear Alkyl or Methylsulfonyl A-Ring Variants

The 4-(isopropylsulfonyl)benzyl A-ring of CAS 1171864-76-8 is structurally distinct from the 4-propylphenyl A-ring of PI-1833/PI-1840. The sulfonyl group (SO₂) is a strong electron-withdrawing moiety that polarizes the adjacent phenyl ring, alters π-stacking interactions with target protein residues, and provides two additional hydrogen bond acceptor sites compared to a simple alkyl chain. The branched isopropyl group on the sulfonyl introduces steric bulk at a position distal to the oxadiazole core. Published SAR from the 2013 J. Med. Chem. study demonstrates that the para position of the A-ring tolerates hydrophobic residues, with chain length being critical: propyl yields optimal potency, while shorter chains (ethyl, methyl, H) progressively reduce activity [1]. A related compound, N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide (CAS 886909-98-4), which substitutes isopropylsulfonyl with methylsulfonyl, would present reduced steric bulk and lipophilicity at this position, potentially altering target binding kinetics [2]. The isopropylsulfonyl group may also confer greater metabolic stability compared to linear alkyl chains by resisting CYP-mediated ω-oxidation. Direct comparative biochemical or metabolic stability data is not publicly available for this specific compound.

A-ring SAR Isopropylsulfonyl Steric bulk Metabolic stability

Recommended Application Scenarios for N-(5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide Based on Available Class-Level Evidence


Chemical Probe for Investigating the Role of A-Ring Sulfonyl Substituents in Oxadiazole-Isopropylamide Target Engagement

Based on the structural differentiation of the isopropylsulfonyl benzyl A-ring from the linear alkyl A-rings of PI-1833 and PI-1840 [1], this compound is well-suited as a chemical biology probe in head-to-head comparative studies designed to dissect the contribution of A-ring polarity, hydrogen bonding capacity, and steric bulk to proteasome CT-L binding or alternative target engagement. Its 7 hydrogen bond acceptors (vs. ~4–5 for PI-1833 class members) and distinct electrostatic surface make it a valuable tool for structure-activity relationship expansion beyond the published propyl/butyl SAR. Researchers should pair this compound with PI-1833 and the methylsulfonyl analog (CAS 886909-98-4) in parallel biochemical dose-response assays to generate the direct comparative data that is currently absent from the public domain.

Counter-Screen for Selectivity Profiling in Sulfonyl Amide 1,3,4-Oxadiazole Enzyme Inhibitor Programs

The 3-methoxybenzamide B-ring motif of this compound is structurally related to the N-substituted sulfonyl amide oxadiazole series reported by Güleç et al. (2022), where compounds demonstrated AChE inhibition (Kᵢ range 23.11–52.49 nM) and hCA I/II inhibition (Kᵢ range 9.33–120.80 nM) [2]. While the target compound differs in its A-ring architecture (isopropylsulfonyl benzyl vs. various aryl sulfonyl groups), it retains the 1,3,4-oxadiazole-linked amide pharmacophore common to both series. This compound can serve as a selectivity counter-screen compound in AChE or carbonic anhydrase inhibitor discovery programs to determine whether the isopropylsulfonyl benzyl modification redirects activity toward or away from these enzyme targets, thereby establishing target engagement boundaries for this chemotype.

ADME Surrogate Reference Standard for Balancing Lipophilicity and Polarity in Oxadiazole Lead Optimization

With a computed XLogP3 of 2.9 and TPSA of 120 Ų [3], this compound occupies a calculated physicochemical space that balances membrane permeability with aqueous solubility—a profile that is distinct from both more lipophilic analogs (e.g., PI-1833, predicted XLogP3 ~3.5–4.0 based on propylphenyl A-ring) and more polar variants (e.g., compounds exceeding TPSA 140 Ų). This makes CAS 1171864-76-8 a useful reference standard in preclinical ADME screening cascades, where it can serve as a comparator for experimental LogD₇.₄ determination, PAMPA permeability, microsomal stability, and plasma protein binding assays. Its isopropylsulfonyl group also provides a metabolic soft spot (potential sulfoxide/sulfone redox interconversion) that can be monitored by LC-MS/MS to benchmark metabolic liability within the series.

Fragment-Based or Structure-Guided Design Starting Point for Noncovalent Proteasome Inhibitor Optimization

The oxadiazole-isopropylamide scaffold is a validated noncovalent proteasome CT-L inhibitory chemotype, with PI-1833 demonstrating a noncovalent and rapidly reversible mechanism by LC-MS/MS and dialysis [1]. CAS 1171864-76-8 retains the core scaffold while introducing A-ring and B-ring modifications not present in the published focused library. It can be used as a starting point for structure-guided optimization through co-crystallization trials with the 20S proteasome or molecular docking studies, leveraging the isopropylsulfonyl group's additional hydrogen bonding capacity to probe interactions with the β5 substrate binding channel that are inaccessible to the linear alkyl A-ring series. The compound's commercial availability (screening library source) facilitates procurement for such studies.

Quote Request

Request a Quote for N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.